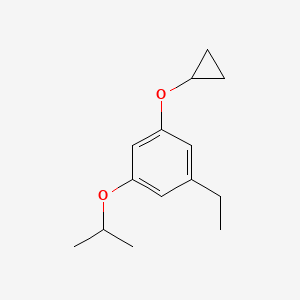
1-Cyclopropoxy-3-ethyl-5-isopropoxybenzene
Description
1-Cyclopropoxy-3-ethyl-5-isopropoxybenzene is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol It is a benzene derivative with cyclopropoxy, ethyl, and isopropoxy substituents
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-cyclopropyloxy-3-ethyl-5-propan-2-yloxybenzene |
InChI |
InChI=1S/C14H20O2/c1-4-11-7-13(15-10(2)3)9-14(8-11)16-12-5-6-12/h7-10,12H,4-6H2,1-3H3 |
InChI Key |
PJLKRWYFPPFCOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)OC(C)C)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Cyclopropoxy-3-ethyl-5-isopropoxybenzene can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution of benzene derivatives. . Industrial production methods may involve the use of specialized catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-Cyclopropoxy-3-ethyl-5-isopropoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the substituents on the benzene ring are replaced by other functional groups.
Scientific Research Applications
1-Cyclopropoxy-3-ethyl-5-isopropoxybenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropoxy-3-ethyl-5-isopropoxybenzene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
1-Cyclopropoxy-3-ethyl-5-isopropoxybenzene can be compared with other similar compounds, such as:
Cyclopropylbenzene: A simpler compound with only a cyclopropyl group attached to the benzene ring.
Ethylbenzene: Contains an ethyl group attached to the benzene ring.
Isopropoxybenzene: Contains an isopropoxy group attached to the benzene ring.
The uniqueness of this compound lies in the combination of these substituents, which imparts distinct chemical and physical properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


